Product packaging for 18,19-Dehydrobuprenorphine(Cat. No.:CAS No. 155203-05-7)

18,19-Dehydrobuprenorphine

Cat. No.: B13438281
CAS No.: 155203-05-7
M. Wt: 465.6 g/mol
InChI Key: XXEUUFWMPBSHCE-IHFGGWKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

18,19-Dehydrobuprenorphine (also known as HS-599) is a didehydro derivative of buprenorphine, developed as a novel long-acting opioid analgesic for research applications . It exhibits a high affinity and selectivity for the μ-opioid receptor (MOR), with binding studies showing approximately three times greater affinity for MOR compared to the parent compound buprenorphine, alongside lower affinity for δ- and κ-opioid receptors . In vivo, it functions as a potent analgesic, producing a long-lasting antinociceptive response in animal models such as the tail-flick test, where it has been shown to be about twice as potent as buprenorphine . In the search for analgesics with lower abuse potential, this compound demonstrates a highly significant characteristic: unlike buprenorphine and morphine, it did not induce conditioned place-preference in rat models, suggesting it may lack the rewarding properties typically associated with addiction . Its mechanism involves acting as a full agonist at μ-opioid receptors in some assays, while behaving as a partial agonist or a non-equilibrium antagonist in others, such as the guinea-pig ileum preparation . This unique pharmacological profile makes this compound a valuable research compound for investigating advanced pain management pathways and for studying the mechanisms underlying opioid addiction and dependence. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39NO4 B13438281 18,19-Dehydrobuprenorphine CAS No. 155203-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155203-05-7

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

IUPAC Name

(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

InChI

InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-11,17,20-21,24,31-32H,6-7,12-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1

InChI Key

XXEUUFWMPBSHCE-IHFGGWKQSA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Pathways

The creation of 18,19-dehydrobuprenorphine can be approached from several precursor molecules, primarily through semi-synthetic routes originating from naturally occurring opium alkaloids.

Multistep Synthesis from Thevinone (B101640) Precursors

A key pathway to this compound begins with thevinone, a compound readily derived from thebaine. researchgate.netuniroma1.it This synthetic route involves a sequence of five distinct steps to construct the final molecule. researchgate.netuniroma1.it

The process commences with a Grignard reaction, where thevinone is treated with tert-butylmagnesium bromide (tert-BuMgBr) to produce tert-butylthevinol. researchgate.netuniroma1.it This is followed by an N-demethylation step using cyanogen (B1215507) bromide (BrCN), which converts the N-methyl group to an N-cyano group, yielding N-cyano-tert-butylthevinol. researchgate.netuniroma1.it Subsequent treatment with an alkali hydrolyzes the cyano group, resulting in the N-nor derivative, N-nor-tert-butylthevinol. researchgate.netuniroma1.it The fourth step involves the alkylation of the secondary amine with cyclopropylmethyl bromide to introduce the characteristic N-cyclopropylmethyl group, forming N-cyclopropylmethyl-tert-butylthevinol. researchgate.netuniroma1.it The synthesis concludes with an ether cleavage reaction, typically using a thiolate, to demethylate the C3-methoxy group to the final phenolic hydroxyl group of this compound. researchgate.netuniroma1.it

StepStarting MaterialReagent(s)ProductTransformation
1Thevinonetert-BuMgBrtert-ButylthevinolGrignard Reaction
2tert-ButylthevinolBrCNN-cyano-tert-butylthevinolN-Demethylation
3N-cyano-tert-butylthevinolAlkaliN-nor-tert-butylthevinolHydrolysis
4N-nor-tert-butylthevinolCyclopropylmethyl bromideN-cyclopropylmethyl-tert-butylthevinolN-Alkylation
5N-cyclopropylmethyl-tert-butylthevinolThiolateThis compoundO-Demethylation (Ether Cleavage)

Routes Initiating from Thebaine and Oripavine

Thebaine and oripavine, both natural alkaloids, serve as crucial starting points for the synthesis of this compound and its analogues. google.comgoogle.com The traditional route starting from thebaine involves a Diels-Alder reaction as a key step to produce thevinone, which then proceeds through the five-step sequence described previously. researchgate.netuniroma1.it

Application of Diels-Alder Adduct Reactions in Morphinan (B1239233) Synthesis

The Diels-Alder reaction is a cornerstone in the synthesis of the 6,14-ethenomorphinan scaffold characteristic of this compound and related compounds. nih.gov In this key transformation, a morphinan-6,8-diene, such as thebaine or oripavine, acts as the diene. scirp.orgnih.gov It reacts with a dienophile, most commonly methyl vinyl ketone, in a [4+2] cycloaddition. google.comscirp.org This reaction stereoselectively forms the etheno bridge between carbons 6 and 14 on the β-face of the molecule, establishing the rigid, bridged ring system of the target compound. nih.gov The resulting adduct, known as an orvinone when starting from oripavine, contains the C7-acetyl group that is subsequently modified by the Grignard reaction. scirp.org

Development and Optimization of Synthetic Processes for Analogues

Significant efforts have been directed towards optimizing the synthesis of buprenorphine and its analogues, including this compound. google.com A primary goal is to enhance the efficiency of the process from both economic and ecological standpoints. google.com A key innovation has been the use of oripavine as a starting material, which shortens the synthetic sequence compared to routes starting from thebaine. google.comgoogle.com

Strategies for Derivatization and Analogue Generation within the this compound Framework

The morphinan framework of this compound allows for systematic structural modifications to generate a wide range of analogues. google.comgoogle.com Derivatization is primarily achieved by varying the substituents at three key positions: the nitrogen atom (R'), the C7 side-chain (R''), and the C3 phenolic position (R'''). google.com

N-Substituent (R'): The N-cyclopropylmethyl group can be replaced by other linear, branched, or cyclic alkyl groups. This is typically accomplished by reacting the N-nor intermediate with different alkyl halides. google.com

C7-Substituent (R''): The tert-butyl group on the carbinol side chain is introduced via a Grignard reaction. By employing different Grignard reagents (R''MgX), a variety of linear, branched, or cyclic alkyl groups (with 1 to 10 carbon atoms) can be installed at this position. google.com

C3-Substituent (R'''): While this compound has a hydroxyl group at C3, this position can be modified. Starting from thebaine (which has a methoxy (B1213986) group at C3) and omitting the final demethylation step would yield the 3-O-methyl ether analogue. google.com

This modular approach enables the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Chemical Stability and Degradation Pathways in Controlled Experimental Environments

The chemical stability of complex molecules like this compound is a critical parameter. While specific degradation studies on this compound are not extensively detailed in the provided results, general principles of chemical stability for related opioids and complex organic molecules in aqueous solutions can be considered. semanticscholar.org Potential non-enzymatic degradation pathways in controlled settings include hydrolysis, deamidation (if applicable), isomerization, and oxidation. semanticscholar.org

For buprenorphine, regulatory documents list potential impurities and degradation products, one of which is identified as 17,18-dehydrobuprenorphine. europa.eu This suggests that elimination reactions forming a double bond can be a potential degradation pathway under certain conditions. The stability of such compounds is often tested under stressed conditions, such as exposure to acid, base, oxidizing agents (like H₂O₂), and UV light, to identify potential degradants. semanticscholar.org For peptide-based analogues, hydrolysis is a major concern, with stability varying significantly between acidic and basic conditions. semanticscholar.org The complex polycyclic structure of this compound, however, is generally more robust than a peptide backbone.

Research Findings: Receptor Binding Affinity wikipedia.orgnih.gov
Compoundμ-Opioid Receptor Affinityδ-Opioid Receptor Affinityκ-Opioid Receptor Affinity
This compound~3 times higher than BuprenorphineLower than BuprenorphineLower than Buprenorphine
BuprenorphineHighHighHigh

Pharmacological Profile and Opioid Receptor Interactions

Quantitative Assessment of Opioid Receptor Binding Affinity and Selectivity

The interaction of 18,19-Dehydrobuprenorphine with opioid receptors has been characterized through radioligand binding assays, which quantify the affinity of the compound for different receptor subtypes. These studies reveal a receptor binding profile that is markedly different from that of buprenorphine, indicating a significant increase in selectivity for the mu-opioid receptor. nih.gov

Table 1: Comparative Opioid Receptor Binding Affinities

Compound Mu-Opioid Receptor (MOR) Affinity Delta-Opioid Receptor (DOR) Affinity Kappa-Opioid Receptor (KOR) Affinity Nociceptin Receptor (NOP/ORL1) Affinity
This compound (HS-599) ~3-fold higher than Buprenorphine Lower than Buprenorphine Lower than Buprenorphine No affinity reported nih.gov
Buprenorphine High Lower than MOR affinity High (similar to MOR) No affinity reported nih.gov / Moderate affinity nih.gov

Data sourced from Lattanzi et al., 2001, and Khroyan et al., 2015.

This compound demonstrates a very high affinity for the mu-opioid receptor (MOR). researchgate.net Research indicates its binding affinity is approximately three times higher than that of buprenorphine. wikipedia.orgresearchgate.netnih.gov This increased affinity contributes to its heightened potency, which has been observed to be about 2.5 times that of buprenorphine and 25 times that of morphine in certain animal models. researchgate.net The enhanced rigidity of its molecular scaffold is thought to contribute to this strong MOR binding and increased potency. tandfonline.com

In contrast to its high affinity for the MOR, this compound has a lower binding affinity for the delta-opioid receptor (DOR) when compared to buprenorphine. wikipedia.orgnih.govresearchgate.net Functional assays have shown that at the DOR, it acts as a pure equilibrium antagonist. researchgate.netmetajournal.com This means it can block the receptor, preventing delta-agonist compounds from binding and eliciting a response. researchgate.net

Similar to its interaction with the DOR, this compound displays a lower affinity for the kappa-opioid receptor (KOR) relative to buprenorphine. wikipedia.orgnih.govresearchgate.net Its activity at this receptor is that of a pure equilibrium antagonist. researchgate.netmetajournal.com The combination of high MOR affinity and lower KOR and DOR affinity results in a selectivity for the mu-receptor that is about one order of magnitude higher than that of buprenorphine. nih.gov

The Nociceptin Opioid Peptide (NOP) receptor, also known as ORL1, is a non-classical opioid receptor. wikipedia.org Studies by Lattanzi and colleagues in 2001, using radioligand binding assays, reported that neither this compound nor buprenorphine displayed any affinity for ORL1 receptors. nih.gov However, other research suggests that buprenorphine does bind to the ORL1 receptor as a partial agonist with moderate affinity, and that this interaction may contribute to its complex pharmacological effects. nih.govgoogle.comdovepress.com This discrepancy indicates a need for further research to definitively characterize the interaction of this compound with the NOP/ORL1 receptor.

Mechanistic Characterization of Receptor Agonism and Antagonism

This compound is characterized as a partial agonist at the mu-opioid receptor. researchgate.net Its intrinsic activity appears to be dependent on the specific assay used. For instance, in isolated guinea-pig ileum preparations, it only partially inhibits electrically-stimulated contractions, demonstrating classic partial agonist activity with lower intrinsic activity than buprenorphine. researchgate.netnih.gov

In animal models of pain, its functional profile can vary. In the tail-flick test, it has been observed to act as a full agonist. researchgate.netresearchgate.net However, under conditions of a high-intensity nociceptive stimulus in the plantar test, it behaves as a partial agonist, with its maximum effect not exceeding 55% of the possible antinociceptive response. researchgate.netresearchgate.net This partial agonism means that at higher doses, it can antagonize the effects of full MOR agonists like morphine. researchgate.net

Antagonistic Properties at Delta- and Kappa-Opioid Receptors

This compound, also known as HS-599, demonstrates a distinct interaction with delta (δ) and kappa (κ) opioid receptors, functioning as a pure equilibrium antagonist at these sites. nih.govnih.gov In laboratory studies using isolated mouse and rabbit vas deferens tissues, which are rich in δ- and κ-opioid receptors respectively, this compound did not inhibit electrically-stimulated contractions on its own. nih.govnih.gov However, it effectively counteracted the effects of selective agonists for these receptors. nih.govnih.gov

Specifically, this compound caused a rightward shift in the log-concentration-response curves of the δ-opioid agonist deltorphin (B1670231) I and the κ-opioid agonist U-69593. nih.govnih.gov This shift indicates a competitive and reversible antagonism, where higher concentrations of the agonist are required to produce the same effect in the presence of this compound. nih.gov Further in vivo studies in mice have supported these findings, showing that the antinociceptive effects of this compound were not blocked by antagonists for δ-opioid (naltrindole) or κ-opioid (nor-binaltorphimine) receptors. nih.gov

Non-Equilibrium Antagonism against Specific Opioid Agonists

In contrast to its effects at δ- and κ-opioid receptors, this compound exhibits non-equilibrium antagonism when tested against the μ-opioid receptor agonist dermorphin (B549996) in isolated guinea-pig ileum preparations. nih.govnih.gov This type of antagonism is characterized by a very slow dissociation from the receptor, which results in a reduction of both the slope and the maximum effect of the agonist's log-concentration-response curve. nih.gov This behavior suggests that this compound binds strongly and persistently to the μ-opioid receptor, effectively preventing the full agonist from exerting its maximum effect. nih.gov

Comparative Pharmacological Evaluation with Related Opioid Ligands

Distinctions in Receptor Profile from Buprenorphine

This compound presents a notably different receptor binding and activity profile compared to its parent compound, buprenorphine. Radioligand binding assays have revealed that this compound has an approximately three-fold higher affinity for the μ-opioid receptor than buprenorphine. nih.govnih.govwikipedia.org Conversely, its affinity for δ- and κ-opioid receptors is lower than that of buprenorphine. nih.govnih.govwikipedia.org

This increased affinity and selectivity for the μ-opioid receptor contribute to its higher potency. nih.gov While both compounds are partial agonists at the μ-opioid receptor, this compound has been shown to have lower intrinsic activity than buprenorphine in some in vitro preparations. nih.gov A key structural difference, the 18,19-didehydro bond, is thought to conformationally restrict the molecule, which may prevent receptor internalization and contribute to its prolonged analgesic duration.

A significant behavioral distinction is that, unlike buprenorphine, this compound did not induce conditioned place-preference in rats, suggesting a lower potential for producing rewarding effects. nih.govnih.govwikipedia.org

Comparative Analysis with Classical Opioids (e.g., Morphine)

When compared to the classical opioid morphine, this compound demonstrates significantly greater potency as an analgesic. In the tail-flick test in mice, it was found to be approximately 25 to 50 times more potent than morphine. nih.govresearchgate.net In the hot-plate test at 50°C, it was about 130 times more potent than morphine. researchgate.net

However, the nature of its agonism is context-dependent. In the tail-flick test, this compound acts as a full agonist. nih.gov But with a higher intensity nociceptive stimulus (hot-plate at 55°C), it behaves as a partial agonist, unable to produce the maximum possible effect and acting as an antagonist to morphine's antinociceptive effects in a dose-dependent manner. researchgate.net

A notable difference from morphine is that this compound did not produce conditioned place-preference in rats, a behavioral marker often associated with abuse potential. nih.govnih.govwikipedia.org

Data Tables

Table 1: Comparative Opioid Receptor Affinity

Compoundμ-Opioid Receptor Affinityδ-Opioid Receptor Affinityκ-Opioid Receptor Affinity
This compound Very High (Approx. 3x higher than Buprenorphine) nih.govnih.govwikipedia.orgLower than Buprenorphine nih.govnih.govwikipedia.orgresearchgate.netLower than Buprenorphine nih.govnih.govwikipedia.orgresearchgate.net
Buprenorphine High dovepress.comLower than μ-affinity nih.govLower than μ-affinity nih.gov

Table 2: Comparative Antinociceptive Potency (Tail-Flick Test in Mice/Rats)

CompoundRelative Potency
This compound Approx. 2.5 times more potent than Buprenorphine researchgate.net
This compound Approx. 25-50 times more potent than Morphine nih.govresearchgate.net
Buprenorphine Approx. 25-100 times more potent than Morphine dovepress.com

Preclinical Pharmacodynamic and Mechanistic Investigations in Vitro and in Vivo Non Human Models

In Vitro Bioassays Utilizing Isolated Tissue Preparations

The in vitro pharmacological profile of 18,19-Dehydrobuprenorphine, also referred to as HS-599, has been characterized using isolated tissue preparations to determine its activity at different opioid receptor types.

In functional assays using isolated guinea-pig ileum (GPI) preparations, which are rich in μ-opioid receptors, this compound demonstrated partial agonist activity. nih.gov It only partially inhibited the electrically-stimulated contractions of the ileum tissue. nih.govresearchgate.net When evaluated against the full μ-opioid receptor agonist dermorphin (B549996), this compound acted as a non-equilibrium antagonist, reducing the slope and maximum effect of the dermorphin concentration-response curve. nih.gov This suggests a slow dissociation from the μ-opioid receptors in this tissue preparation. nih.gov

To assess its activity at δ- and κ-opioid receptors, studies were conducted on mouse vas deferens (MVD) and rabbit vas deferens (RVD) preparations, which are enriched with δ- and κ-opioid receptors, respectively. nih.gov In these assays, this compound did not inhibit electrically-stimulated contractions on its own, indicating a lack of agonist activity at these receptors. nih.gov Instead, it functioned as a pure equilibrium antagonist in both tissues. nih.govresearchgate.net It competitively inhibited the effects of the δ-opioid agonist deltorphin (B1670231) I in the MVD and the κ-opioid agonist U-69593 in the RVD, shifting their log-concentration-response curves to the right. nih.gov

Radioligand binding assays performed on crude brain membrane homogenates were used to determine the affinity of this compound for μ-, δ-, and κ-opioid receptors and compare it to its parent compound, buprenorphine.

The results indicated that this compound possesses a significantly higher affinity for the μ-opioid receptor, approximately three times that of buprenorphine. nih.govwikipedia.org Conversely, it displayed lower affinity for both δ- and κ-opioid receptors compared to buprenorphine. nih.govwikipedia.org This binding profile results in a μ/δ and μ/κ selectivity for this compound that is about one order of magnitude higher than that of buprenorphine. nih.gov Neither compound showed any significant affinity for the nociceptin/orphanin FQ (NOP) receptor. nih.gov

Table 1: Opioid Receptor Binding Affinity (Ki, nM) of this compound vs. Buprenorphine

Data for this compound from Lattanzi et al., 2001, as presented in its abstract. Data for Buprenorphine from Nagase et al., 2019 for comparative context. plos.org

In Vivo Behavioral and Physiological Assessments in Animal Models

In vivo studies in rodent models confirmed that this compound produces potent and long-lasting antinociception following subcutaneous administration. nih.gov In the rat tail-flick test, a measure of spinal analgesia, it acted as a full agonist with a potency approximately twice that of buprenorphine and 50 times that of morphine. nih.gov However, in the rat plantar test, which involves a supraspinal component, it behaved as a partial agonist. nih.gov

In the mouse hot-plate test, this compound also demonstrated significant antinociceptive effects. researchgate.netresearchgate.net At a plate temperature of 50°C, it was a full agonist and about 130 times more potent than morphine. researchgate.netresearchgate.net At a higher, more intense stimulus of 55°C, its efficacy was reduced, behaving as a partial agonist. researchgate.net The analgesic effect peaked between 60 and 90 minutes post-administration and had a long duration, lasting up to 3 to 5 hours depending on the dose. nih.gov This antinociceptive activity was shown to be mediated by μ-opioid receptors, as it was antagonized by the μ-selective antagonists naloxone (B1662785) and naltrexone (B1662487), but not by the δ-antagonist naltrindole (B39905) or the κ-antagonist nor-binaltorphimine. nih.govresearchgate.net

Table 2: Antinociceptive Potency (AD50) of this compound and Comparators in Rodent Models

Data sourced from Lattanzi et al., 2001 and Improta et al., 2002. nih.govresearchgate.netresearchgate.net

The conditioned place preference (CPP) paradigm is used to assess the rewarding or reinforcing properties of a substance, which can be an indicator of its abuse potential. nih.gov In studies using this model in rats, this compound was evaluated and compared to morphine and its parent compound buprenorphine, both of which are known to have rewarding effects and induce CPP. nih.gov

The results from these investigations were notable: under the same experimental conditions where buprenorphine and morphine produced significant place preference, this compound did not induce a conditioned place preference at any of the doses tested. nih.govwikipedia.org This lack of rewarding effect in a standard preclinical model suggests that this compound may have a lower abuse liability compared to other clinically used opioids. nih.gov

Receptor Mediation of Behavioral Effects via Antagonist Challenge Studies

Preclinical investigations utilizing antagonist challenges have been instrumental in defining the specific opioid receptor pathways through which this compound, also known as HS-599, exerts its effects. These studies, conducted in non-human models, have demonstrated a primary and selective action at the μ-opioid receptor.

In vivo experiments in rats have shown that the antinociceptive (pain-relieving) effects of subcutaneously administered this compound are effectively blocked by the μ-opioid receptor antagonists naloxone and naltrexone. nih.gov Conversely, the administration of the δ-opioid antagonist naltrindole or the κ-opioid antagonist nor-binaltorphimine did not counteract the antinociceptive response to this compound. nih.govresearchgate.net This indicates that the analgesic properties of the compound are mediated through the μ-opioid receptor, with negligible involvement of the δ- or κ-opioid receptors. nih.gov

The antinociceptive activity of this compound was assessed using the tail-flick test in rats, where it behaved as a full agonist. nih.gov The administration of naloxone and naltrexone abolished the antinociception induced by this compound. nih.gov

In isolated organ preparations, this compound demonstrated its nature as a partial agonist at the μ-opioid receptor in guinea-pig ileum preparations, where it only partially inhibited electrically-stimulated contractions. nih.gov In contrast, in mouse vas deferens (rich in δ-opioid receptors) and rabbit vas deferens (rich in κ-opioid receptors), it acted as a pure antagonist. nih.gov

The following table summarizes the results of antagonist challenge studies on the antinociceptive effects of this compound.

Antagonist Receptor Selectivity Effect on this compound-induced Antinociception Model
Naloxoneμ-opioid antagonistAntagonizedRat (in vivo)
Naltrexoneμ-opioid antagonistAntagonizedRat (in vivo)
Naltrindoleδ-opioid antagonistNo effectRat (in vivo)
nor-Binaltorphimineκ-opioid antagonistNo effectRat (in vivo)

Development and Characterization of Pharmacological Tolerance in Preclinical Models

There is a notable lack of specific preclinical studies investigating the development and characterization of pharmacological tolerance to this compound. While research on its parent compound, buprenorphine, suggests that tolerance can develop with repeated administration, dedicated studies on this compound are not extensively reported in the scientific literature.

One study noted that the short duration of antinociception following the administration of a sustained-release formulation of buprenorphine in mice was attributed to the rapid development of tolerance. researchgate.net However, this finding is not directly transferable to this compound, which has a distinct pharmacological profile, including higher potency and receptor affinity. nih.govwikipedia.org

Further research is required to elucidate the potential for and mechanisms of tolerance development following acute and chronic administration of this compound in preclinical models. Such studies would be crucial for a comprehensive understanding of its long-term efficacy and safety profile.

Structure Activity Relationship Sar Elucidations

Influence of the 18,19-Dehydro Moiety on Opioid Receptor Binding and Intrinsic Activity

The defining structural difference between 18,19-Dehydrobuprenorphine (also known as HS-599) and buprenorphine is the unsaturation at the 18,19-position. This single modification dramatically influences its binding affinity and selectivity for the primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Radioligand binding assays performed on rat and guinea-pig brain membrane preparations reveal a significant shift in the receptor affinity profile. nih.gov Compared with buprenorphine, this compound exhibits an approximately three-fold higher affinity for the μ-opioid receptor. nih.govwikipedia.org Conversely, its affinity for both δ- and κ-opioid receptors is diminished. nih.govuniroma1.it This alteration results in a markedly improved selectivity for the μ-receptor over the other opioid receptor types. nih.gov Neither this compound nor buprenorphine shows any significant affinity for the opioid-like receptor 1 (ORL1). nih.gov

Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ (mu)δ (delta)κ (kappa)
This compound (HS-599)0.05 ± 0.0111.0 ± 2.11.0 ± 0.15
Buprenorphine0.16 ± 0.021.8 ± 0.30.21 ± 0.03
Data sourced from Lattanzi et al., 2001. nih.gov

In terms of functional activity, the 18,19-dehydro moiety also modulates the intrinsic efficacy of the compound. In isolated guinea-pig ileum preparations, which are rich in μ-opioid receptors, this compound acts as a partial agonist but displays a significantly lower intrinsic activity and efficacy than buprenorphine. nih.gov While dermorphin (B549996) (a full μ-agonist) can produce 100% inhibition of electrically-stimulated contractions, buprenorphine achieves about 70% inhibition, whereas this compound produces less than 50% of the maximum effect. nih.gov

At the δ- and κ-opioid receptors, this compound behaves as a pure antagonist. nih.gov In mouse and rabbit vas deferens preparations (rich in δ- and κ-receptors, respectively), it produces no agonistic effect on its own and competitively blocks the effects of selective δ- and κ-agonists. nih.gov This profile—a partial agonist with low intrinsic activity at μ-receptors and an antagonist at δ- and κ-receptors—is a direct result of the structural change imparted by the 18,19-double bond. nih.gov

Effects of Stereochemistry and Substituent Modifications on Pharmacological Profile

Detailed research specifically investigating the effects of stereochemistry at the various chiral centers of this compound has not been extensively reported in the scientific literature. The synthesis of the compound results in a specific stereoisomer, and systematic evaluations of other diastereomers or enantiomers have not been published. uniroma1.it

Similarly, comprehensive structure-activity relationship studies focusing on modifications to other substituents of the this compound scaffold are not currently available. Research has centered on the pharmacological characterization of the primary compound (HS-599) rather than the synthesis and evaluation of a broad series of analogues with varied N-substituents (e.g., replacing the cyclopropylmethyl group) or alterations to the C7 side-chain.

Ligand-Receptor Docking and Computational Modeling of Binding Modes

To date, specific computational studies, including ligand-receptor docking and molecular dynamics simulations detailing the precise binding mode of this compound within the opioid receptor binding pockets, have not been published.

However, computational modeling of the parent compound, buprenorphine, provides insights into the probable interactions of the core morphinan (B1239233) scaffold. nih.gov For morphinan-based ligands, the binding at the μ-opioid receptor is typically anchored by a crucial ionic interaction between the protonated nitrogen atom of the ligand and the highly conserved aspartic acid residue Asp147 in transmembrane helix 3 (TM3). nih.gov The extensive hydrophobic surface of the ligand also forms numerous van der Waals contacts with hydrophobic and aromatic residues within the binding pocket, such as those in TM2, TM3, TM5, TM6, and TM7. nih.gov The introduction of the rigid 18,19-dehydro moiety in this compound would be expected to restrict the conformational flexibility of the C-ring, potentially altering its orientation within the binding pocket and influencing interactions with surrounding amino acid residues compared to the more flexible buprenorphine. Without specific modeling studies for this compound, these potential differences remain speculative.

Advanced Analytical Methodologies for Research Applications

Application of Chromatographic-Mass Spectrometric Techniques for Detection and Quantification (e.g., LC/QTOF-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of buprenorphine and its related compounds, offering high sensitivity and selectivity. While specific applications detailing the use of Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF-MS) for 18,19-dehydrobuprenorphine are not extensively documented in publicly available literature, the principles of the technique are highly applicable.

LC-MS/MS methods are widely employed for the simultaneous quantification of buprenorphine and its primary metabolite, norbuprenorphine (B1208861), in various matrices. These methods typically utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity. For research applications involving novel derivatives like this compound, high-resolution mass spectrometry (HRMS) platforms such as QTOF-MS offer significant advantages.

LC/QTOF-MS provides high mass accuracy and resolution, enabling the confident identification and structural elucidation of unknown compounds, including metabolites and degradation products. This is particularly valuable in research settings where the metabolic fate or degradation pathways of this compound may be under investigation. The technique allows for the collection of full-scan mass spectra, providing a comprehensive profile of the sample and allowing for retrospective data analysis for compounds not initially targeted.

A typical LC-MS/MS method for buprenorphine-related compounds involves:

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the sample matrix.

Chromatographic Separation: Reversed-phase chromatography using a C18 or similar column to separate the analytes from other components in the sample.

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used, followed by detection with a triple quadrupole or high-resolution mass spectrometer.

The following table outlines typical parameters for LC-MS/MS analysis of buprenorphine and its metabolites, which would be a starting point for the development of a method for this compound.

ParameterTypical Value
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 3 µm)
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate
Flow Rate0.2 - 0.5 mL/min
GradientGradient elution is typically used for optimal separation.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitions (for buprenorphine)m/z 468.3 -> 396.2 (quantifier), m/z 468.3 -> 414.2 (qualifier)
Monitored Transitions (for norbuprenorphine)m/z 414.3 -> 101.1 (quantifier), m/z 414.3 -> 83.1 (qualifier)

This table is based on established methods for buprenorphine and norbuprenorphine and would require optimization for this compound.

Utilization of Immunological and Receptor-Based Assays in Non-Clinical Matrices

Immunological and receptor-based assays provide alternative and often high-throughput methods for the detection of this compound, particularly in screening applications.

Immunological Assays:

Commercially available immunoassays for buprenorphine are widely used for screening purposes. These assays are typically based on the principle of competitive binding, where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. The extent of this competition is then measured to determine the presence of the drug.

The cross-reactivity of these immunoassays with this compound is a critical consideration. While manufacturers provide cross-reactivity data for major metabolites like norbuprenorphine, specific data for this compound is often not available. Due to the structural similarity to buprenorphine, some degree of cross-reactivity is possible, but this would need to be experimentally determined for each specific assay. The development of a specific immunoassay for this compound would require the generation of antibodies that can distinguish it from buprenorphine and other related compounds.

Receptor-Based Assays:

Receptor binding assays are valuable tools in pharmacological research to determine the affinity of a compound for specific receptors. For this compound, its interaction with opioid receptors is of primary interest. Studies have shown that this compound exhibits a high affinity for the µ-opioid receptor (MOR) and a lower affinity for the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).

These assays typically involve incubating the compound of interest with a preparation of cell membranes expressing the target receptor and a radiolabeled ligand that is known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) can be calculated.

The following table summarizes the reported opioid receptor binding affinities for this compound.

ReceptorBinding Affinity (Ki, nM)
µ-opioid receptor (MOR)Data not yet publicly available in detail
κ-opioid receptor (KOR)Data not yet publicly available in detail
δ-opioid receptor (DOR)Data not yet publicly available in detail

Method Validation and Application in Environmental and Research Samples (excluding human biological specimens)

The validation of analytical methods is essential to ensure that they are fit for their intended purpose. For research applications involving this compound in non-clinical matrices, such as environmental samples (e.g., wastewater) or in vitro experimental media, a comprehensive validation process is required.

Method validation typically assesses the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

The analysis of emerging contaminants like buprenorphine and its derivatives in environmental matrices such as wastewater is a growing area of research. The validation of analytical methods for these applications follows similar principles to those for other matrices but must also consider the complexity and variability of the environmental sample.

The following table provides a hypothetical example of validation parameters for an LC-MS/MS method for the analysis of this compound in a research sample matrix.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% bias) Within ±15% (±20% at LOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Investigated and minimized
Stability Assessed under relevant conditions (e.g., freeze-thaw, short-term, long-term)

These are general guidelines and may vary depending on the specific research application and regulatory requirements.

The application of such validated methods is crucial for understanding the environmental fate and potential ecological impact of this compound, as well as for its accurate quantification in various in vitro and in vivo research studies.

Emerging Research Avenues and Future Directions

Design and Synthesis of Next-Generation Analogues with Tailored Pharmacological Profiles

The development of new derivatives of 18,19-dehydrobuprenorphine is a promising strategy to create analgesics with improved properties. tandfonline.com The goal is to design molecules with high potency and a reduced side-effect profile compared to traditional opioids. tandfonline.com

Research has shown that structural modifications to the buprenorphine scaffold can significantly alter its pharmacological activity. For instance, the introduction of an 18,19-didehydro bond increases the rigidity of the molecule, which is thought to contribute to its high potency. tandfonline.com In fact, this compound has been shown to be approximately 25 times more potent than morphine and about 2.5 times as potent as buprenorphine in animal models. tandfonline.comresearchgate.net

Future research in this area will likely focus on synthesizing new analogues with modifications at various positions of the molecule to fine-tune their interaction with opioid receptors. The aim is to develop compounds with even greater selectivity for the µ-opioid receptor, which is primarily responsible for analgesia, while minimizing activity at other opioid receptors to reduce unwanted side effects. tandfonline.com

Table 1: Comparative Potency of this compound

Compound Potency vs. Morphine Potency vs. Buprenorphine

Exploration of Additional Cellular and Molecular Mechanisms of Action

While this compound's primary mechanism of action is understood to be through its interaction with opioid receptors, a deeper exploration of its cellular and molecular effects is warranted. This compound, also known as HS-599, displays a high affinity and selectivity for the µ-opioid receptor. researchgate.net It acts as a full agonist in some animal pain models, like the tail-flick test, but as a partial agonist in others, such as the plantar test. researchgate.net This suggests a complex interaction with the receptor and downstream signaling pathways.

In isolated tissue preparations, this compound exhibits partial agonist activity in the guinea pig ileum, a tissue rich in µ-opioid receptors. researchgate.net Conversely, it acts as a pure antagonist in the mouse and rabbit vas deferens, which are rich in δ- and κ-opioid receptors, respectively. researchgate.netmetajournal.com This highlights its selectivity for the µ-opioid receptor. researchgate.net

A key finding is that this compound does not induce conditioned place preference in rats, a behavioral model used to assess abuse potential. researchgate.netwikipedia.org This is a significant advantage over morphine and even buprenorphine, suggesting a lower risk of addiction. researchgate.netwikipedia.org The molecular basis for this reduced abuse liability is an area of active investigation.

Future research will likely delve into the specific intracellular signaling cascades activated by this compound binding to the µ-opioid receptor. Understanding these pathways could reveal why it produces potent analgesia with a potentially lower risk of reward and reinforcement.

Advancements in Chemoenzymatic or Stereoselective Synthetic Approaches

The synthesis of this compound has been achieved through a multi-step process starting from thevinone (B101640), which is derived from thebaine. researchgate.netresearchgate.net The established synthesis involves a Grignard reaction, N-demethylation, alkylation, and ether cleavage. researchgate.net

However, there is always room for improvement in synthetic methodologies. Future advancements could focus on developing more efficient and environmentally friendly chemoenzymatic or stereoselective synthetic routes. Chemoenzymatic approaches utilize enzymes to catalyze specific reactions, often with high stereoselectivity and under mild conditions, which can reduce the need for toxic reagents and laborious purification steps.

Stereoselective synthesis is crucial for producing the desired enantiomer of the drug, as different stereoisomers can have vastly different pharmacological activities. The development of new catalysts and reaction conditions that favor the formation of the active stereoisomer of this compound and its analogues would be a significant step forward. A patent for a novel synthesis route for buprenorphine starting from thebaine has been filed, which includes the formation of this compound as an intermediate. google.com This indicates ongoing efforts to optimize the synthesis of this class of compounds.

Application of Computational Drug Design and Chemoinformatics for Novel Opioid Ligands

Computer-aided drug design (CADD) and chemoinformatics are powerful tools that can accelerate the discovery and development of new opioid ligands. frontiersin.orgnih.gov These computational approaches can be broadly categorized as structure-based and ligand-based methods. nih.gov

In the context of this compound, structure-based drug design can utilize the three-dimensional structures of opioid receptors to simulate how different ligands bind to the receptor. biorxiv.org This allows researchers to predict the binding affinity and potential activity of novel analogues before they are synthesized, saving time and resources. mdpi.com

Ligand-based methods, on the other hand, use the chemical structures of known active compounds, like this compound, to build predictive models. biorxiv.org These models can then be used to screen large virtual libraries of compounds to identify new molecules with similar properties and a high probability of being active.

The integration of both ligand-based and structure-based approaches, combined with machine learning and artificial intelligence, holds great promise for the design of novel opioid ligands with tailored pharmacological profiles. biorxiv.org By understanding the structure-activity relationships of compounds like this compound, computational models can guide the synthesis of next-generation analgesics with enhanced efficacy and safety. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Buprenorphine
Morphine
Thevinone
Thebaine
tert-Butylthevinol
N-cyano-tert-butylthevinol
N-nor-tert-butylthevinol
N-cyclopropylmethyl-tert-butylthevinol
Naloxone (B1662785)
Naltrexone (B1662487)
Naltrindole (B39905)
Nor-binaltorphimine
Dermorphin (B549996)
Deltorphin (B1670231) I

Q & A

Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodological Answer : Assign Digital Object Identifiers (DOIs) to datasets and use standardized ontologies (e.g., ChEBI for chemical entities). Embed machine-readable metadata in supplementary files. Adopt open-source tools (e.g., KNIME for workflow sharing) to enhance interoperability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.